molecular formula C19H16O5 B2884393 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 141113-70-4

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2884393
CAS No.: 141113-70-4
M. Wt: 324.332
InChI Key: HBGSXSWYUUGZRQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a compound with the molecular formula C13H12O5 . The mean plane of the 2H-chromene ring system forms a dihedral angle of 81.71° with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2H-chromene ring system . The mean plane of this system forms a dihedral angle of 81.71° with the mean plane of the ethyl 2-hydroxy-acetate moiety .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 324.33 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has been synthesized and characterized, contributing to the understanding of its molecular structure and properties. Jyothi et al. (2017) detailed the synthesis, characterization, and crystal structure analysis of a similar compound, highlighting its crystal packing and intermolecular interactions through Hirshfeld surface analysis. This research contributes to the broader knowledge of coumarin derivatives' chemical behavior and structural features Jyothi et al., 2017.

Biological Activities

The compound has shown promise in biological applications, particularly in anti-inflammatory and antioxidative activities. Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, demonstrating significant anti-inflammatory and antioxidative properties. This research underscores the potential of this compound derivatives in developing new anti-inflammatory drugs and antioxidants Makkar & Chakraborty, 2018.

Antimicrobial Properties

Derivatives of this compound have been explored for their antimicrobial properties. Research by Parameshwarappa et al. (2009) on thiazole substituted coumarins derived from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate revealed notable antibacterial and antifungal activities. This highlights the compound's role in synthesizing new antimicrobial agents, potentially leading to new treatments for bacterial and fungal infections Parameshwarappa et al., 2009.

Catalytic and Material Applications

This compound derivatives have also found applications in catalysis and material science. Ghorbani et al. (2015) demonstrated the use of an ionic liquid as a catalyst for synthesizing 2-amino-4H-chromene derivatives, a process that showcases the compound's utility in facilitating environmentally friendly chemical syntheses Ghorbani et al., 2015.

Properties

IUPAC Name

ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-18(20)12-23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)24-17(14)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGSXSWYUUGZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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